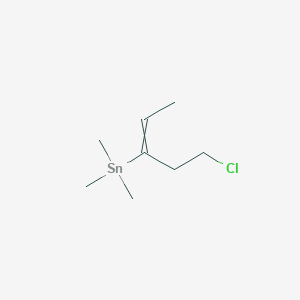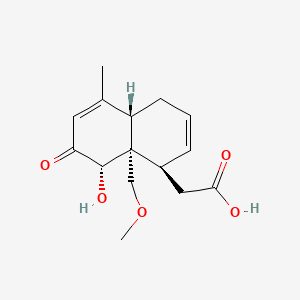![molecular formula C13H11F3N2 B14340607 5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 106174-20-3](/img/structure/B14340607.png)
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with an ethyl group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(trifluoromethyl)benzaldehyde and ethyl acetoacetate.
Condensation Reaction: The key intermediates undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Cyclization: The resulting intermediate is then cyclized under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and halogenated pyrimidines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring, used in agrochemicals and pharmaceuticals.
Triazole-Pyrimidine Hybrids: These compounds have shown significant neuroprotective and anti-inflammatory properties.
Uniqueness
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
106174-20-3 |
|---|---|
Formule moléculaire |
C13H11F3N2 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
5-ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C13H11F3N2/c1-2-9-7-17-12(18-8-9)10-3-5-11(6-4-10)13(14,15)16/h3-8H,2H2,1H3 |
Clé InChI |
GQLGPCHHCAJQQX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)

![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)

![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)


![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
